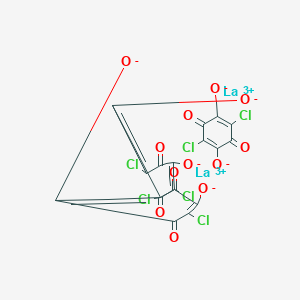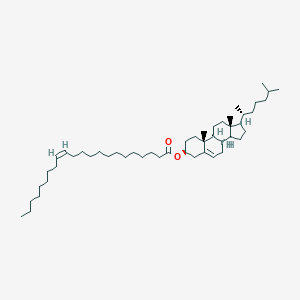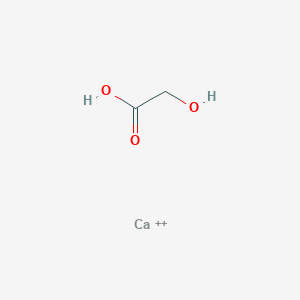
mélibiose
Vue d'ensemble
Description
Melibiose is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .
Synthesis Analysis
Melibiose can be synthesized through various methods. One study showed that the glycation product MAGE (melibiose-derived advanced glycation end-product) is generated in the reaction of a model protein with melibiose . Another study demonstrated the indium-mediated allylation reaction applied to melibiose, a disaccharidic substrate, which allows for a short, efficient, and diastereoselective approach towards complex glycosylated carbohydrate structures .Molecular Structure Analysis
Melibiose is formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .Chemical Reactions Analysis
Melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus (lager yeast) . In addition, the indium-mediated allylation reaction has been applied to melibiose, a disaccharidic substrate .Physical And Chemical Properties Analysis
Melibiose is an off-white powder that is soluble in water and slightly in alcohol. It has a melting point of 84–85 °C . It has a molar mass of 342.297 g·mol−1 .Applications De Recherche Scientifique
Immunologie et allergie
Le mélibiose a été trouvé pour réguler les réponses des cellules T auxiliaires (Th) lorsqu'il est consommé en tant que complément alimentaire . Il diminue considérablement les réponses de type Th2, qui sont souvent associées à des réactions allergiques . Cela suggère que le this compound pourrait potentiellement être utilisé pour améliorer l'induction de la tolérance orale, un processus qui empêche le système immunitaire de réagir à des substances inoffensives .
Biochimie
Le produit final de glycation avancé dérivé du this compound (MAGE) est un produit de glycation généré lors de la réaction d'une protéine modèle avec du this compound . Ce produit s'accumule dans plusieurs tissus et sa formation peut contribuer à un pool de produits de glycation avancée s'accumulant localement in vivo, affectant la biologie des tissus .
Neuroprotection
Le this compound, un analogue du tréhalose, s'est révélé conférer une neuroprotection après un accident vasculaire cérébral ischémique . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des troubles neurologiques .
Microbiologie
Dans le domaine de la microbiologie, le this compound a été trouvé pour stimuler la croissance de certaines bactéries . Cela suggère que le this compound pourrait potentiellement être utilisé dans des formulations probiotiques pour promouvoir les bactéries intestinales bénéfiques .
Mécanisme D'action
Melibiose, also known as Gal-alpha1-6-Glc-beta or Galalpha1-6Glcbeta, is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose .
Target of Action
The primary target of melibiose is the melibiose transporter (MelB) , a prototype of major facilitator superfamily transporters . MelB plays a crucial role in the uptake of melibiose across the cell membranes .
Mode of Action
Melibiose interacts with its target, MelB, through a process known as symport. The binding of melibiose to MelB triggers conformational changes in the transporter, facilitating the transport of melibiose across the cell membrane .
Biochemical Pathways
Melibiose can be formed by invertase-mediated hydrolysis of raffinose, which produces melibiose and fructose . Once inside the cell, melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase .
Pharmacokinetics
The pharmacokinetics of melibiose involve its transport across the cell membrane via the MelB transporter . The transport process is influenced by the presence of cations such as Na+ and Li+, which are coupled with melibiose during symport .
Result of Action
The action of melibiose results in its transport into the cell, where it is broken down into glucose and galactose . These monosaccharides can then be utilized by the cell for various metabolic processes.
Action Environment
The action of melibiose is influenced by environmental factors such as the presence of cations (Na+, Li+, H+) and the pH of the environment . These factors can affect the efficiency of melibiose transport and its subsequent breakdown within the cell.
Orientations Futures
Recent studies have shown potential future directions for melibiose. For instance, melibiose-augmented neuroprotection may be achieved by ameliorating autophagy flux via facilitation of TFEB nuclear translocation in neurons after ischemic stroke . Another study showed the potential of lactulose and melibiose to inhibit α-synuclein aggregation .
Analyse Biochimique
Biochemical Properties
Melibiose interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus . This enzyme breaks down melibiose into its component saccharides, glucose and galactose . Additionally, melibiose is a substrate for the Melibiose Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola . MBT1 can also accept other α-d-galactopyranosyl compounds such as galactinol and raffinose, with melibiose being the preferred substrate .
Cellular Effects
Melibiose has been shown to affect various cellular processes. For example, in the fungus Colletotrichum graminicola, the MBT1 protein allows efficient growth on melibiose as the sole carbon source in axenic cultures . In addition, dietary melibiose has been found to regulate T-helper (Th) cell responses induced by an orally fed antigen in ovalbumin (OVA)-specific T cell receptor transgenic mice .
Molecular Mechanism
The molecular mechanism of melibiose involves its interaction with various biomolecules. For instance, in the Melibiose Transporter1 (MBT1) protein, melibiose acts as a substrate and is transported across the cell membrane . This transport process involves binding interactions with the MBT1 protein and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of melibiose can change over time in laboratory settings. For example, in the process of glycation, melibiose forms structures containing an intact melibiose moiety. This process is more efficient in a dry state compared to aqueous conditions .
Metabolic Pathways
Melibiose is involved in various metabolic pathways. It can be formed by invertase-mediated hydrolysis of raffinose, which produces melibiose and fructose . Furthermore, it can be broken down into glucose and galactose by the enzyme alpha-galactosidase .
Transport and Distribution
Melibiose is transported and distributed within cells and tissues through specific transporters. For instance, the Melibiose Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola transports melibiose across the cell membrane .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXSINWFIIFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277375 | |
| Record name | 6-O-Hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
585-99-9, 117250-00-7 | |
| Record name | melibiose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucose, 6-O-.alpha.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-Hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)